Methyl 3-oxo-2,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6-carboxylate
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Description
Scientific Research Applications
Synthesis and Chemical Properties
This compound and its derivatives are synthesized through various chemical reactions, offering a basis for further chemical transformations. For instance, Kappe and Roschger explored reactions of Biginelli-compounds, providing insights into the synthesis of related pyrimidine derivatives, which could include compounds similar to Methyl 3-oxo-2,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6-carboxylate (Kappe & Roschger, 1989). Another study by Verdecia et al. demonstrated the transformation of tetrahydropyridine carboxylates into pyrazolo[3,4-b]pyridine derivatives, showcasing the compound's role in novel chemical syntheses (Verdecia et al., 1996).
Applications in Creating New Molecules
Research has shown the versatility of this compound in generating new molecules with potential biological activities. Ibrahim and Behbehani synthesized novel classes of pyridazin-3-one derivatives by reacting certain precursors in acetic anhydride, highlighting the utility in developing fused azines with potential pharmacological benefits (Ibrahim & Behbehani, 2014).
Potential in Material Science
The compound's derivatives have also been explored in material science. For example, Nickerl, Senkovska, and Kaskel introduced dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate into a UiO-66 structure for creating an optical sensor material, indicating the compound's relevance in developing sensors for oxidative agents like nitrous gases (Nickerl, Senkovska, & Kaskel, 2015).
Pharmacological Research
While avoiding details on drug use and side effects, it's notable that compounds within this chemical class have been investigated for their pharmacological potential. For instance, Ehler, Robins, and Meyer explored analogs of guanine, which, although not directly related to this compound, shows the broader research interest in pyridazine derivatives for therapeutic applications (Ehler, Robins, & Meyer, 1977).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 3-oxo-2,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6-carboxylate involves the condensation of 2-amino-3-cyanopyridine with ethyl acetoacetate followed by cyclization and esterification reactions.", "Starting Materials": [ "2-amino-3-cyanopyridine", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "methanol", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-cyanopyridine with ethyl acetoacetate using sodium ethoxide as a base to form ethyl 2-amino-3-cyanopyridine-4-carboxylate.", "Step 2: Cyclization of ethyl 2-amino-3-cyanopyridine-4-carboxylate with acetic anhydride in the presence of hydrochloric acid to form methyl 3-oxo-2,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6-carboxylate.", "Step 3: Esterification of methyl 3-oxo-2,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6-carboxylate with methanol in the presence of hydrochloric acid to form Methyl 3-oxo-2,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6-carboxylate." ] } | |
CAS No. |
39716-52-4 |
Molecular Formula |
C9H11N3O3 |
Molecular Weight |
209.205 |
IUPAC Name |
methyl 3-oxo-2,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6-carboxylate |
InChI |
InChI=1S/C9H11N3O3/c1-15-9(14)12-3-2-7-6(5-12)4-8(13)11-10-7/h4H,2-3,5H2,1H3,(H,11,13) |
InChI Key |
UOLXKNBRTWTILQ-UHFFFAOYSA-N |
SMILES |
COC(=O)N1CCC2=NNC(=O)C=C2C1 |
solubility |
not available |
Origin of Product |
United States |
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